molecular formula C21H23N3O2 B1675985 MDA 19 CAS No. 1048973-47-2

MDA 19

Cat. No.: B1675985
CAS No.: 1048973-47-2
M. Wt: 349.4 g/mol
InChI Key: ICNRTDOKKSWDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MDA 19, also known as N’-[(3Z)-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide, is a synthetic cannabinoid compound. It was first synthesized in 2008 and is known for its selective agonism towards the cannabinoid receptor type-2 (CB2) over the cannabinoid receptor type-1 (CB1). This selectivity makes it a promising candidate for therapeutic applications, particularly in the treatment of neuropathic pain .

Mechanism of Action

MDA-19, also known as N’-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide, is a potent and selective agonist for the cannabinoid receptor CB2 . This compound has been studied for its potential therapeutic effects in various clinical conditions .

Target of Action

MDA-19 primarily targets the cannabinoid receptor 2 (CB2) . The CB2 receptor is known to play a crucial role in the human body’s endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

MDA-19 acts as an agonist at the CB2 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In the case of MDA-19, it binds to the CB2 receptor and activates it . The pharmacology of mda-19 in rat cannabinoid receptors has been demonstrated to function differently than human cannabinoid receptors .

Biochemical Pathways

MDA-19’s action on the CB2 receptor affects the AKT signaling pathway . The AKT signaling pathway is crucial for many cellular processes, including cell proliferation and survival . MDA-19 has been shown to inhibit the AKT signaling pathway, leading to a decrease in cell proliferation .

Result of Action

MDA-19’s activation of the CB2 receptor and subsequent inhibition of the AKT signaling pathway leads to a decrease in cell proliferation . This has been observed in hepatocellular carcinoma (HCC) cell lines, where MDA-19 treatment inhibited cell proliferation in a dose- and time-dependent manner . Additionally, MDA-19 treatment induced cell apoptosis and activation of the mitochondrial apoptosis pathway .

Action Environment

The efficacy and stability of MDA-19 can be influenced by various environmental factors. For instance, the presence of other substances, such as other cannabinoids or drugs, could potentially affect the action of MDA-19 . Furthermore, individual genetic variations, such as differences in the expression of the CB2 receptor, could also influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MDA 19 involves the reaction of 1-hexyl-1,2-dihydro-2-oxo-3H-indole-3-carbaldehyde with benzohydrazide. The reaction typically occurs in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

MDA 19 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of this compound.

Comparison with Similar Compounds

MDA 19 is part of a series of synthetic cannabinoids that include compounds such as BZO-HEXOXIZID and 5F-MDA-19. Compared to these compounds, this compound is unique in its high selectivity for the CB2 receptor, making it a more targeted therapeutic agent .

Similar Compounds

This compound’s unique selectivity and therapeutic potential make it a valuable compound for further research and development in various medical fields.

Properties

IUPAC Name

N-(1-hexyl-2-hydroxyindol-3-yl)iminobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-2-3-4-10-15-24-18-14-9-8-13-17(18)19(21(24)26)22-23-20(25)16-11-6-5-7-12-16/h5-9,11-14,26H,2-4,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNRTDOKKSWDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201029871, DTXSID401345281
Record name N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-(1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048973-47-2, 1104302-26-2
Record name MDA-19
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048973472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-(1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BZO-HEXOXIZID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X83OI5CX2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MDA 19
Reactant of Route 2
MDA 19
Reactant of Route 3
Reactant of Route 3
MDA 19
Reactant of Route 4
MDA 19
Reactant of Route 5
Reactant of Route 5
MDA 19
Reactant of Route 6
Reactant of Route 6
MDA 19

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.